molecular formula C5H8N6O B019595 5-(3-Methyl-1-triazeno)imidazole-4-carboxamide CAS No. 3413-72-7

5-(3-Methyl-1-triazeno)imidazole-4-carboxamide

Cat. No. B019595
CAS RN: 3413-72-7
M. Wt: 168.16 g/mol
InChI Key: KNZAVOVKKCNCEG-BJMVGYQFSA-N
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Description

5-(3-Methyl-1-triazeno)imidazole-4-carboxamide (MTIC) is a monocarboxylic acid amide that is dacarbazine in which one of the methyl groups is replaced by a hydrogen. It is the active metabolite of dacarbazine, and is also produced by spontaneous hydrolysis of temozolomide in the body . It has a role as an alkylating agent and an antineoplastic agent .


Synthesis Analysis

The synthesis of MTIC involves metabolic N-demethylation of the drug 5-(3,3-dimethyl-1-triazeno)imidazole-4-carboxamide (DTIC) . The mechanisms of resistance to MTIC were studied in three human cell lines with differing amounts of the repair enzyme O6-alkylguanine-DNA alkyltransferase (O6AT) .


Molecular Structure Analysis

The molecular formula of MTIC is C5H8N6O . The IUPAC name is 4-(2-methyliminohydrazinyl)-1H-imidazole-5-carboxamide . The InChI is InChI=1S/C5H8N6O/c1-7-11-10-5-3(4(6)12)8-2-9-5/h2H,1H3,(H2,6,12)(H,7,10)(H,8,9) .


Chemical Reactions Analysis

MTIC produced DNA single strand breaks over the range of one log of cell kill . It is also a pharmacologically active hydrolysis product of temozolomide .


Physical And Chemical Properties Analysis

The molecular weight of MTIC is 168.16 g/mol . It is slightly soluble in water, DMSO, and ethanol/n .

Scientific Research Applications

DNA Alkylating Agent

MTIC is a DNA alkylating agent . It introduces alkyl radicals into biologically active molecules, preventing their proper functioning . This property makes it useful in research related to DNA damage and repair .

Antineoplastic Agent

MTIC has been identified as an antineoplastic agent . It inhibits or prevents the proliferation of neoplasms, making it valuable in cancer research .

Metabolite of Dacarbazine

MTIC is an active metabolite of dacarbazine (DTIC), a drug used in the treatment of malignant melanoma . Studies on MTIC can help improve our understanding of how dacarbazine works and how its effectiveness can be enhanced.

Degradation Product of Temozolomide

MTIC is also produced by spontaneous hydrolysis of temozolomide in the body . Research on MTIC can provide insights into the metabolic pathways of temozolomide, a drug used in the treatment of certain types of brain tumors.

Study of Resistance Mechanisms

Research has been conducted to study the mechanisms of resistance to MTIC in different human cell lines . Understanding these mechanisms can help in the development of more effective cancer treatments.

Molecular Imaging and Theranostics

MTIC is used in the field of molecular imaging and theranostics . It helps integrate the latest developments in genomics and phenotypic characterization of disease with advanced molecular imaging and nuclear medicine .

Implementation Science

MTIC is integrated into implementation science as an essential research field of evidence-based healthcare innovation . It focuses on the challenges and dilemmas inherent in the process of implementing healthcare innovations .

Cytotoxicity Studies

MTIC has been used in cytotoxicity studies . It’s known to rapidly degenerate DNA in cells, causing a decrease in specific activity and causing repair synthesis, but inhibiting semi-conservative replication .

Mechanism of Action

Target of Action

MTIC primarily targets DNA, specifically the N-7 sites of guanine . The compound’s action is particularly significant in cells with differing amounts of the repair enzyme O6-alkylguanine-DNA alkyltransferase (O6AT) .

Mode of Action

MTIC is a DNA alkylating agent . Its mechanism of action involves metabolic N-demethylation to give the cytotoxic monomethyl triazene, which can methylate N-7 sites of guanine in DNA . This methylation disrupts the normal function of DNA, leading to cell death.

Biochemical Pathways

MTIC’s action affects the DNA repair pathway. Specifically, it interacts with the O6AT enzyme, which is responsible for removing alkyl lesions in DNA . The ability to repair O6 methyl-guanine is directly related to resistance to MTIC .

Pharmacokinetics

The pharmacokinetics of MTIC were studied in patients who received temozolomide (TMZ), a drug that metabolizes into MTIC. Peak plasma concentrations of MTIC were observed approximately 1 hour after an oral dose of TMZ . The appearance and disappearance of the reactive metabolite paralleled the appearance and disappearance of TMZ in plasma .

Result of Action

MTIC’s action results in DNA single-strand breaks over the range of one log of cell kill . MTIC is cytotoxic to L-cells and decreases thymidine and uridine uptake . It is also cytotoxic to TLX5 murine lymphoma cells in a concentration-dependent manner .

Action Environment

The action of MTIC can be influenced by environmental factors. For instance, due to poor stability under physiological conditions, determination of MTIC required rapid specimen processing, precipitation of plasma proteins with methanol, and storage of the methanolic supernatant at -70 degrees Celsius .

Future Directions

MTIC is the active metabolite of dacarbazine, and is also produced by spontaneous hydrolysis of temozolomide in the body . Therefore, future research could focus on developing new drugs or treatment methods based on the properties and mechanisms of MTIC.

properties

IUPAC Name

4-(2-methyliminohydrazinyl)-1H-imidazole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N6O/c1-7-11-10-5-3(4(6)12)8-2-9-5/h2H,1H3,(H2,6,12)(H,7,10)(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVBPAIHFZZKRGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN=NNC1=C(NC=N1)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40955666
Record name 5-(3-Methyltriaz-2-en-1-yl)-1H-imidazole-4-carboxamide
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Molecular Weight

168.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(3-Methyl-1-triazeno)imidazole-4-carboxamide

CAS RN

3413-72-7
Record name 5-(3-Methyltriazen-1-yl)imidazole-4-carboxamide
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Record name 5-(3-Methyl-1-triazeno)imidazole-4-carboxamide
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Record name MTIC
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Record name 5-(3-Methyltriaz-2-en-1-yl)-1H-imidazole-4-carboxamide
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Record name 5-(methylaminodiazenyl)-1H-imidazole-4-carboxamide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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